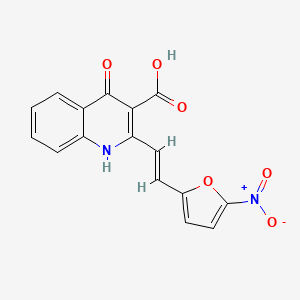
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a nitrofuran moiety, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-hydroxyquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells. This oxidative stress can damage cellular components, ultimately inhibiting bacterial growth . Additionally, the quinoline core can interact with DNA and enzymes, further contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but lack the nitrofuran moiety.
Nitrofuran Derivatives: Compounds like nitrofurantoin and furazolidone have similar nitrofuran groups but different core structures.
Uniqueness
4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline core and the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H10N2O6 |
|---|---|
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10N2O6/c19-15-10-3-1-2-4-11(10)17-12(14(15)16(20)21)7-5-9-6-8-13(24-9)18(22)23/h1-8H,(H,17,19)(H,20,21)/b7-5+ |
Clé InChI |
NURIEBGAXPYCBS-FNORWQNLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
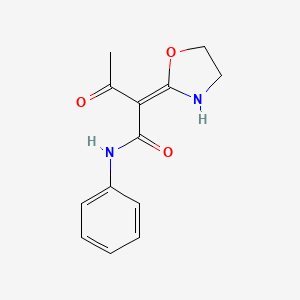
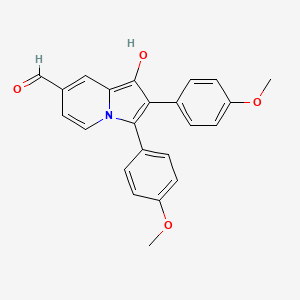
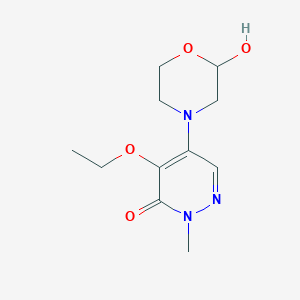
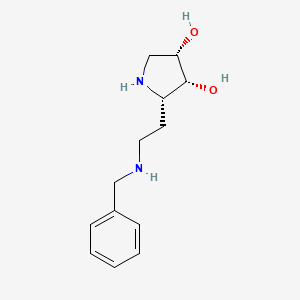
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


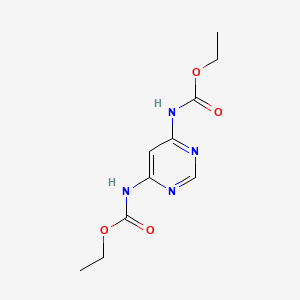

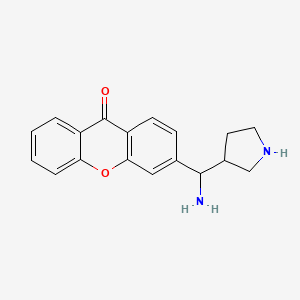

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
